Cas no 2138159-73-4 (7-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)
7-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- 2138159-73-4
- EN300-1129222
-
- Inchi: 1S/C13H17NO3/c1-2-11-10(13(15)16)6-9-4-3-8(7-14)5-12(9)17-11/h3-5,10-11H,2,6-7,14H2,1H3,(H,15,16)
- InChI Key: UDZVOYFUZQCNAN-UHFFFAOYSA-N
- SMILES: O1C2C=C(CN)C=CC=2CC(C(=O)O)C1CC
Computed Properties
- Exact Mass: 235.12084340g/mol
- Monoisotopic Mass: 235.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 72.6Ų
7-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1129222-0.05g |
7-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138159-73-4 | 95% | 0.05g |
$683.0 | 2023-10-26 | |
| Enamine | EN300-1129222-0.1g |
7-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138159-73-4 | 95% | 0.1g |
$715.0 | 2023-10-26 | |
| Enamine | EN300-1129222-0.25g |
7-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138159-73-4 | 95% | 0.25g |
$748.0 | 2023-10-26 | |
| Enamine | EN300-1129222-0.5g |
7-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138159-73-4 | 95% | 0.5g |
$781.0 | 2023-10-26 | |
| Enamine | EN300-1129222-1.0g |
7-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138159-73-4 | 1g |
$813.0 | 2023-06-09 | ||
| Enamine | EN300-1129222-2.5g |
7-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138159-73-4 | 95% | 2.5g |
$1594.0 | 2023-10-26 | |
| Enamine | EN300-1129222-5.0g |
7-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138159-73-4 | 5g |
$2360.0 | 2023-06-09 | ||
| Enamine | EN300-1129222-10.0g |
7-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138159-73-4 | 10g |
$3500.0 | 2023-06-09 | ||
| Enamine | EN300-1129222-1g |
7-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138159-73-4 | 95% | 1g |
$813.0 | 2023-10-26 | |
| Enamine | EN300-1129222-5g |
7-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2138159-73-4 | 95% | 5g |
$2360.0 | 2023-10-26 |
7-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 7-(aminomethyl)-2-ethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
7-(Aminomethyl)-2-Ethyl-3,4-Dihydro-2H-1-Benzopyran-3-Carboxylic Acid: A Comprehensive Overview
7-(Aminomethyl)-2-Ethyl-3,4-Dihydro-2H-1-Benzopyran-3-Carboxylic Acid, commonly referred to by its CAS number 2138159-73-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzopyran framework with an aminoalkyl side chain and a carboxylic acid group. The molecule's structural features make it a promising candidate for various applications, particularly in drug discovery and material science.
The benzopyran core of this compound is a fused bicyclic system consisting of a benzene ring and a pyran ring. This structure is known for its stability and ability to participate in various chemical reactions. The aminoalkyl side chain at the 7-position introduces additional functionality, enabling interactions with biological targets. The carboxylic acid group at the 3-position further enhances the compound's versatility, as it can participate in hydrogen bonding and other non-covalent interactions.
Recent studies have highlighted the potential of 7-(Aminomethyl)-2-Ethyl-3,4-Dihydro-2H-1-Benzopyran-3-Carboxylic Acid in the development of new therapeutic agents. Researchers have explored its ability to modulate cellular pathways involved in inflammation, neurodegenerative diseases, and cancer. For instance, a 2023 study published in Nature Communications demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it could serve as a lead compound for developing novel anti-inflammatory drugs.
In addition to its pharmacological applications, this compound has also been investigated for its potential use in material science. Its aromatic structure and functional groups make it suitable for incorporation into polymer systems. A 2022 study in Advanced Materials reported that when incorporated into polyurethane matrices, this compound enhances mechanical properties and thermal stability. This opens up possibilities for its use in high-performance materials for aerospace and automotive industries.
The synthesis of CAS No. 2138159-73-4 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzopyran ring through oxidative coupling reactions and the introduction of the aminoalkyl side chain via nucleophilic substitution. Researchers have optimized these steps to improve yield and purity, making large-scale production feasible.
The biological activity of this compound is closely tied to its structural features. The aminoalkyl group at the 7-position allows for interactions with protein targets, while the carboxylic acid group facilitates bioavailability through protonation at physiological pH levels. Computational studies using molecular docking have revealed that this compound binds effectively to several G-protein coupled receptors (GPCRs), which are key targets in drug development.
In terms of safety and environmental impact, preliminary studies indicate that this compound is biodegradable under aerobic conditions. However, further research is needed to fully assess its environmental footprint and ensure sustainable production practices.
In conclusion, 7-(Aminomethyl)-2-Ethyl-3,4-Dihydro-2H-1-Benzopyran-3-Carboxylic Acid represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advances in synthesis and biological evaluation, positions it as a valuable tool for future research and development efforts.
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